molecular formula C22H19ClN4O3S B3396903 N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide CAS No. 1020489-59-1

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Cat. No. B3396903
CAS RN: 1020489-59-1
M. Wt: 454.9 g/mol
InChI Key: QXAQITPNSDTTRL-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, a benzamide group, and a chlorophenyl group . These functional groups suggest that the compound could have a variety of biological activities.


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds have been synthesized using various methods . For example, thiazole derivatives can be synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyrazole ring, a benzamide group, and a chlorophenyl group . The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the biological activities reported for similar compounds, it could have potential applications in the treatment of microbial infections or cancer .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar thiazole derivatives suggest that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-10-20(25-21(28)15-6-9-18(29-2)19(11-15)30-3)27(26-13)22-24-17(12-31-22)14-4-7-16(23)8-5-14/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAQITPNSDTTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

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